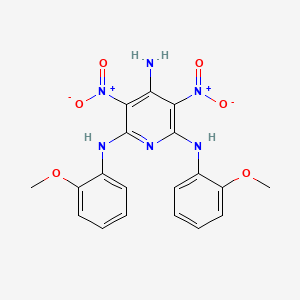
1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine, also known as CNPP, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a pharmacological tool. CNPP belongs to the class of piperazine derivatives and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine involves the activation of the 5-HT1A receptor subtype. Activation of this receptor has been shown to modulate neurotransmitter release, including serotonin, dopamine, and norepinephrine. This modulation can lead to changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models and has been suggested as a potential treatment for anxiety disorders. This compound has also been shown to have antidepressant-like effects in animal models. Additionally, this compound has been shown to modulate pain perception and may have potential as a treatment for chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor subtype. This selectivity allows for more specific investigations into the role of this receptor in various physiological and behavioral processes. However, one limitation of using this compound is its potential toxicity. Careful consideration should be taken when using this compound in lab experiments to ensure the safety of researchers and animals.
Zukünftige Richtungen
There are many potential future directions for the use of 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine in scientific research. One direction is the investigation of the role of the 5-HT1A receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound may have potential as a treatment for substance use disorders, such as opioid addiction. Further studies are needed to fully understand the potential of this compound in these areas of research.
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential use as a pharmacological tool. Its selectivity for the 5-HT1A receptor subtype allows for more specific investigations into the role of this receptor in various physiological and behavioral processes. While there are limitations to using this compound in lab experiments, careful consideration can ensure the safety of researchers and animals. The potential future directions for the use of this compound in scientific research are vast and exciting, and further studies are needed to fully understand its potential in these areas.
Synthesemethoden
1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine can be synthesized through various methods, including the reaction of 2-chloro-4-nitrophenylhydrazine with phenylacetyl chloride in the presence of triethylamine. Another method involves the reaction of 2-chloro-4-nitroaniline with phenylacetyl chloride and triethylamine. The yield of this compound can be increased by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine has been used as a pharmacological tool in various scientific research studies. It has been shown to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. This compound has also been used as a ligand to study the structure and function of the 5-HT1A receptor. Additionally, this compound has been used in studies investigating the role of the 5-HT1A receptor in anxiety, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-16-13-15(22(24)25)6-7-17(16)20-8-10-21(11-9-20)18(23)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQCLQGBJAQKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5105827.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5105838.png)
![3-chloro-4-{[1-(2,6-difluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5105847.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5105857.png)
![5-(1-acetyl-L-prolyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5105861.png)

![4-(2-methoxyethyl)-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5105878.png)

![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5105895.png)
![1-{[2-(4-methylphenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5105901.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105912.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5105922.png)

